molecular formula C17H14O4S B2383482 (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl isobutyrate CAS No. 622823-62-5

(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl isobutyrate

Cat. No. B2383482
CAS RN: 622823-62-5
M. Wt: 314.36
InChI Key: AFIIIWWMMLMPKG-DHDCSXOGSA-N
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Description

Thiophene-based compounds are a significant class of heterocyclic compounds due to their wide range of applications in medicinal chemistry and material science . They are known to exhibit various pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Molecular Structure Analysis

The molecular structure of thiophene-based compounds can be analyzed using various spectroscopic techniques such as FTIR, 1H NMR, and 13C NMR .


Chemical Reactions Analysis

Thiophene-based compounds can undergo various chemical reactions. For example, they can be used to acylate biogenic amines and their derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene-based compounds can be analyzed using various techniques such as UV-Visible Spectroscopy and DFT calculations .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Thiophene derivatives have captured the interest of scientists due to their potential as biologically active compounds. Researchers explore these molecules for their pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . The compound’s unique structure may serve as a scaffold for designing novel drugs with specific therapeutic targets.

Organic Semiconductors and Electronics

Thiophene-based molecules play a crucial role in organic electronics. They contribute to the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The conjugated system in thiophenes allows efficient charge transport, making them valuable components in electronic devices .

Corrosion Inhibitors

Thiophene derivatives find applications in industrial chemistry and material science as corrosion inhibitors. Their ability to protect metals from corrosion makes them relevant in various sectors, including coatings, pipelines, and metal structures .

Agrochemicals

While specific studies on our compound are limited, thiophenes and their derivatives have been explored as agrochemicals. Researchers investigate their potential as pesticides, herbicides, and fungicides .

Photographic Sensitizers

Thiophenes have been used as sensitizers in photographic processes. Their ability to absorb light and generate photochemical reactions makes them valuable in photography and imaging .

Antimicrobial Properties

Although not directly studied for our compound, thiophenes exhibit antimicrobial properties. Their potential as antibacterial and antifungal agents is an area of ongoing research .

Mechanism of Action

The mechanism of action of thiophene-based compounds can vary depending on their structure and the biological target. For example, some thiophene-based compounds are known to inhibit various enzymes .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with thiophene-based compounds would depend on their specific structure and properties. It’s important to refer to the relevant safety data sheets for specific information .

Future Directions

Thiophene-based compounds have potential applications in various fields such as medicinal chemistry and material science. For example, they have been studied for their potential use in organic photovoltaics .

properties

IUPAC Name

[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4S/c1-10(2)17(19)20-11-5-6-13-14(8-11)21-15(16(13)18)9-12-4-3-7-22-12/h3-10H,1-2H3/b15-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIIIWWMMLMPKG-DHDCSXOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CS3)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CS3)/O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl isobutyrate

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